1-(6-Chloropyridazin-3-yl)piperidin-4-amine

Vue d'ensemble

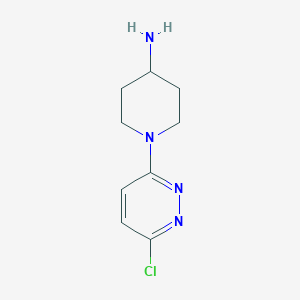

Description

1-(6-Chloropyridazin-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol This compound is characterized by the presence of a chloropyridazine ring attached to a piperidine ring, which is further substituted with an amine group

Méthodes De Préparation

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine typically involves the reaction of 6-chloropyridazine with piperidin-4-amine under specific conditions. One common method includes:

Starting Materials: 6-chloropyridazine and piperidin-4-amine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-(6-Chloropyridazin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridazine ring is replaced by other nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Applications De Recherche Scientifique

Drug Discovery

1-(6-Chloropyridazin-3-yl)piperidin-4-amine serves as an important intermediate in the synthesis of various drug candidates. Its structural characteristics make it a valuable building block in the development of pharmaceuticals targeting specific biological pathways. The presence of the chlorinated pyridazine moiety may enhance its reactivity, potentially leading to compounds with improved efficacy against various diseases.

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme interactions and influencing metabolic pathways. While specific mechanisms of action are not extensively documented, studies suggest that it may interact with cellular targets involved in critical physiological processes.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of derivatives related to this compound against various cancer cell lines, including SB-ALL, NALM-6, and MCF-7. The results indicated promising cytotoxicity, suggesting that compounds with similar structural features could be explored further for anti-cancer applications .

Structure-Activity Relationship (SAR) Analysis

Investigations into the structure-activity relationships of piperidine derivatives have revealed insights into how modifications can affect biological activity. For instance, substituting different groups on the piperidine or pyridazine rings can lead to variations in potency against specific targets, highlighting the importance of chemical structure in drug design .

Mécanisme D'action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

1-(6-Chloropyridazin-3-yl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group, which may result in different chemical and biological properties.

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid: The presence of a carboxylic acid group in this compound can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

1-(6-Chloropyridazin-3-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a chlorinated pyridazine moiety, which may enhance its interaction with biological targets. Despite its promising structure, the biological activity of this compound is not extensively documented in the literature, indicating a gap in research that warrants further exploration.

The molecular formula of this compound is C₁₁H₁₄ClN₃, with a molecular weight of approximately 212.68 g/mol. The presence of chlorine in the pyridazine ring is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research on this compound has primarily focused on its inhibitory effects on specific cellular pathways, particularly its impact on protein kinase B (PKB/Akt) signaling. This pathway is crucial for various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway may have therapeutic implications for conditions such as cancer and metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is informative to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridazin-3-yl)piperidin-4-amine | Contains a non-chlorinated pyridazine variant | May exhibit different reactivity |

| 6-Chloro-N-(piperidin-4-yl)pyridazin-3-amines | Similar piperidine and pyridazine rings | Variation in substituents could affect activity |

| 2-Amino-pyridazine derivatives | Amino group substitution on pyridazine | Different functional groups alter properties |

| 4-Amino-piperidine derivatives | Substitution on piperidine | Varying degrees of biological activity |

Case Studies and Research Findings

Although comprehensive studies specifically targeting this compound are scarce, related research highlights the importance of piperidine derivatives in various therapeutic contexts:

- Antifungal Activity : Research on piperidine-based compounds has shown promising antifungal activities against pathogens like Candida auris. Derivatives similar to piperidine have been tested for their ability to disrupt fungal cell membranes and induce apoptosis .

- Antiviral Properties : Studies involving piperazine derivatives indicate potential antiviral activities against several viruses, including HIV and herpes simplex virus (HSV). These findings underscore the relevance of piperidine derivatives in antiviral drug development .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting that modifications to the piperidine structure can yield compounds with significant therapeutic effects .

Propriétés

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPCMZDULZMSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423508 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100241-10-9 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.